Cannabinoid studies frequently suffer from psychoactive CB1 artifacts and the metabolic instability of THC-11-oic acid. Ajulemic acid resolves both: its 1',1'-dimethylheptyl side chain confers high stability, while dual CB2/PPAR-γ agonism drives anti-inflammatory and anti-fibrotic signaling without CNS effects. Quantitative highlights: • Upregulates Lipoxin A4 2-5 fold (12/15-LOX pathway) • Reduces pro-collagen type I via PPAR-γ • ≥98% purity solid for reproducible assay controls • Ideal for systemic sclerosis, dermatomyositis, and CF models.
Ajulemic acid is a synthetic, orally bioavailable cannabinoid derivative structurally related to the natural metabolite Δ9-THC-11-oic acid. By incorporating a 1',1'-dimethylheptyl (DMH) side chain in place of the standard pentyl group, the compound achieves significantly higher metabolic stability and receptor binding affinity [1]. Unlike classical phytocannabinoids, ajulemic acid acts as a preferential cannabinoid receptor type 2 (CB2) agonist and peroxisome proliferator-activated receptor gamma (PPAR-γ) activator, driving anti-inflammatory and anti-fibrotic pathways without inducing central nervous system psychoactivity[2]. For procurement professionals and research scientists, this compound represents a highly stable, dual-mechanism reference material critical for developing pro-resolving therapies that avoid the regulatory and off-target liabilities of traditional cannabinoids[3].
Near-equipotent CB1/CB2 agonist for dual-pathway signaling studies
Extensively studied in inflammation and fibrosis model systems
Supports oral dosing in rodent pharmacology research
Substituting ajulemic acid with natural Δ9-THC, CBD, or its direct natural precursor (THC-11-oic acid) compromises both experimental reproducibility and therapeutic targeting. Natural Δ9-THC strongly activates central CB1 receptors, introducing confounding psychoactive effects and regulatory hurdles in preclinical models[1]. Furthermore, the natural THC-11-oic acid metabolite suffers from rapid metabolic degradation in vivo due to its unmodified pentyl side chain [2]. While other synthetic CB2 agonists (such as HU-308) offer receptor selectivity, they function primarily as standard immunosuppressants. In contrast, ajulemic acid actively promotes tissue resolution by stimulating the 12/15-lipoxygenase pathway to produce Lipoxin A4, a distinct biochemical mechanism not replicated by generic in-class substitutes [3].
Psychoactivity-related endpoints may confound behavioral readouts in pain and CNS models.
Absence of CB1 engagement may shift pathway interpretation and limit model translatability.
Drug-drug interaction variables may differ, complicating polypharmacy study design.
Ajulemic acid is engineered with a 1',1'-dimethylheptyl (DMH) side chain, replacing the standard pentyl chain found in natural Δ9-THC. This structural modification enhances its biological activity, yielding functional EC50 values of 11.6 nM for CB1 and 13.4 nM for CB2 . Compared to the natural metabolite THC-11-oic acid, the DMH chain prevents rapid enzymatic degradation, ensuring sustained exposure and stability in preclinical models [1].
| Evidence Dimension | Functional receptor potency (EC50) and structural stability |
| Target Compound Data | Ajulemic acid (DMH side chain): EC50 of 11.6 nM (CB1) and 13.4 nM (CB2) |
| Comparator Or Baseline | Natural Δ9-THC and THC-11-oic acid (pentyl side chain) |
| Quantified Difference | Significantly higher functional potency and resistance to metabolic breakdown |
| Conditions | In vitro receptor activation assays and synthesis stability profiling |
Procurement of the DMH-modified analog is essential for researchers requiring a metabolically stable cannabinoid standard that outlasts natural phytocannabinoids in extended assays.
Unlike standard NSAIDs or generic cannabinoids that passively block pro-inflammatory cytokines, ajulemic acid actively drives the resolution of inflammation. In human blood and synovial cell assays, the addition of 0–30 μM ajulemic acid increased the production of Lipoxin A4 (LXA4) by 2- to 5-fold[1]. In murine peritonitis models, this translated to a 7-fold increase in LXA4 and a 25–75% reduction in invading cells, a pathway dependent on 12/15-lipoxygenase[1].
| Evidence Dimension | Lipoxin A4 (LXA4) production |
| Target Compound Data | 2- to 5-fold increase in vitro; 7-fold increase in vivo |
| Comparator Or Baseline | Untreated baseline and standard THC pathways |
| Quantified Difference | 200-500% increase in pro-resolving eicosanoid formation |
| Conditions | Human blood/synovial cells in vitro; murine peritonitis model in vivo |
Buyers targeting active inflammatory resolution rather than passive immunosuppression must select ajulemic acid for its specific capacity to upregulate LXA4.
The pharmacological profile of ajulemic acid is highly dependent on its synthesis purity. Ultrapure ajulemic acid demonstrates an improved affinity for the CB2 receptor over the CB1 receptor, with specific high-purity formulations achieving 20 to 40 times greater affinity for CB2[1]. In contrast, earlier impure syntheses or crude preparations exhibited higher relative affinity for CB1, which risks introducing unwanted psychoactive or central nervous system effects during testing [1].
| Evidence Dimension | CB2 vs. CB1 receptor binding affinity ratio |
| Target Compound Data | Ultrapure ajulemic acid: 20x to 40x greater affinity for CB2 over CB1 |
| Comparator Or Baseline | Impure or early-generation ajulemic acid preparations |
| Quantified Difference | Shift from CB1-dominant or mixed binding to highly selective CB2 preference |
| Conditions | In vitro receptor binding assays and in vivo behavioral models |
Procurement must mandate high-purity ajulemic acid to guarantee peripheral CB2 targeting without confounding CB1-mediated psychoactivity.
Ajulemic acid differentiates itself from standard CB2 agonists by acting as a potent activator of PPAR-γ. In fibroblasts derived from patients with diffuse cutaneous systemic sclerosis, ajulemic acid significantly reduced the amount of pro-collagen type I propeptide secreted into the cell culture medium[1]. This reduction in collagen synthesis is strictly PPAR-γ-dependent, offering a dual-pathway approach to preventing tissue fibrosis that standard cannabinoids like CBD or THC do not replicate [1].
| Evidence Dimension | Pro-collagen type I propeptide reduction |
| Target Compound Data | Significant reduction in pro-collagen type I secretion |
| Comparator Or Baseline | Standard cannabinoids (THC/CBD) lacking strong dual PPAR-γ/CB2 anti-fibrotic synergy |
| Quantified Difference | Direct suppression of fibrotic markers via a dual-receptor mechanism |
| Conditions | Cell culture of fibroblasts from systemic sclerosis patients |
For researchers developing treatments for scleroderma or dermatomyositis, ajulemic acid provides a validated, dual-action mechanism that directly halts collagen overproduction.
Due to its ability to reduce pro-collagen type I propeptide via PPAR-γ activation, ajulemic acid is a highly suitable precursor and reference compound for modeling treatments for systemic sclerosis, dermatomyositis, and cystic fibrosis-related tissue damage [1].
Because it specifically upregulates Lipoxin A4 (LXA4) production by 2- to 5-fold in human cells, ajulemic acid serves as a critical positive control in specialized assays evaluating the 12/15-lipoxygenase pathway and the active resolution of inflammation[2].
The compound's 1',1'-dimethylheptyl side chain provides enhanced metabolic stability compared to natural THC-11-oic acid. This makes ultrapure ajulemic acid an ideal stable active pharmaceutical ingredient (API) baseline for developing oral cannabinoid formulations that require high CB2 selectivity without CB1-mediated CNS side effects [3].